2,6-Diethoxy-4-pyridinecarboxaldehyde
Description
2,6-Diethoxy-4-pyridinecarboxaldehyde is a pyridine derivative featuring two ethoxy groups (OCH₂CH₃) at positions 2 and 6, and a formyl (aldehyde) group at position 4. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.21 g/mol. This compound is primarily utilized in organic synthesis, particularly in pharmaceutical intermediates and ligand design, owing to its reactive aldehyde group and lipophilic ethoxy substituents .
Properties
CAS No. |
1261269-39-9 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
2,6-diethoxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C10H13NO3/c1-3-13-9-5-8(7-12)6-10(11-9)14-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
WEGFIATUWMFXOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=N1)OCC)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Diethoxy-4-pyridinecarboxaldehyde typically involves the ethoxylation of pyridine derivatives. One common method includes the reaction of 2,6-dihydroxypyridine with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete ethoxylation. The resulting 2,6-diethoxypyridine is then subjected to formylation using a Vilsmeier-Haack reagent, which introduces the aldehyde group at the 4 position.
Industrial Production Methods
Industrial production of 2,6-Diethoxy-4-pyridinecarboxaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-Diethoxy-4-pyridinecarboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,6-Diethoxy-4-pyridinecarboxylic acid.
Reduction: 2,6-Diethoxy-4-pyridinemethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Diethoxy-4-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2,6-Diethoxy-4-pyridinecarboxaldehyde is largely dependent on its functional groups. The aldehyde group can form Schiff bases with amines, which are important intermediates in various biochemical reactions. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties. The molecular targets and pathways involved vary depending on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical differences between 2,6-Diethoxy-4-pyridinecarboxaldehyde and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position) | Functional Groups | Key Properties |
|---|---|---|---|---|---|
| 2,6-Diethoxy-4-pyridinecarboxaldehyde | C₁₀H₁₃NO₃ | 195.21 | 2,6-diethoxy; 4-formyl | Aldehyde, Ethers | High lipophilicity, Steric hindrance |
| 4-Ethoxypyridine-2,6-dicarbaldehyde | C₉H₉NO₃ | 179.18 | 4-ethoxy; 2,6-diformyl | Two Aldehydes, Ether | Enhanced reactivity, Lower solubility |
| 2,6-Dimethoxyisonicotinaldehyde | C₈H₉NO₃ | 167.16 | 2,6-dimethoxy; 4-formyl | Aldehyde, Ethers | Higher solubility, Lower molecular weight |
| 2,6-Dimethoxy-3-formylpyridine | C₈H₉NO₃ | 167.16 | 2,6-dimethoxy; 3-formyl | Aldehyde, Ethers | Meta-substituted aldehyde, Altered electronic effects |
Detailed Comparisons
4-Ethoxypyridine-2,6-dicarbaldehyde
- Structural Differences : Features a single ethoxy group at position 4 and two aldehyde groups at positions 2 and 6 .
- Reactivity : The dual aldehyde groups increase susceptibility to nucleophilic attack, making it suitable for crosslinking applications.
- Solubility : Lower solubility in aqueous media compared to the target compound due to higher polarity from two aldehydes.
2,6-Dimethoxyisonicotinaldehyde
- Substituent Effects : Methoxy groups (OCH₃) at positions 2 and 6 reduce steric bulk compared to ethoxy groups, enhancing solubility in polar solvents .
- Electronic Effects : The para-aldehyde (position 4) exhibits stronger electronic conjugation with the pyridine nitrogen, increasing electrophilicity at the aldehyde site.
2,6-Dimethoxy-3-formylpyridine
- Positional Isomerism : The aldehyde at position 3 (meta to nitrogen) experiences reduced conjugation with the pyridine ring, leading to lower electrophilicity compared to the target compound .
- Applications : Less commonly used in drug synthesis due to unfavorable electronic alignment for common condensation reactions.
Key Research Findings
Lipophilicity and Bioavailability : Ethoxy substituents in 2,6-Diethoxy-4-pyridinecarboxaldehyde enhance membrane permeability compared to dimethoxy analogs, making it advantageous in drug design .
Steric Hindrance : Bulkier ethoxy groups reduce reaction rates in sterically sensitive reactions (e.g., Schiff base formation) compared to methoxy-substituted derivatives.
Reactivity Trends : Para-substituted aldehydes (e.g., 2,6-Dimethoxyisonicotinaldehyde) exhibit faster reaction kinetics in nucleophilic additions than meta-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
